5-Bromo-3-methylpyridine-2-sulfonamide 5-Bromo-3-methylpyridine-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1515251-75-8
VCID: VC4572821
InChI: InChI=1S/C6H7BrN2O2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11)
SMILES: CC1=CC(=CN=C1S(=O)(=O)N)Br
Molecular Formula: C6H7BrN2O2S
Molecular Weight: 251.1

5-Bromo-3-methylpyridine-2-sulfonamide

CAS No.: 1515251-75-8

Cat. No.: VC4572821

Molecular Formula: C6H7BrN2O2S

Molecular Weight: 251.1

* For research use only. Not for human or veterinary use.

5-Bromo-3-methylpyridine-2-sulfonamide - 1515251-75-8

Specification

CAS No. 1515251-75-8
Molecular Formula C6H7BrN2O2S
Molecular Weight 251.1
IUPAC Name 5-bromo-3-methylpyridine-2-sulfonamide
Standard InChI InChI=1S/C6H7BrN2O2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11)
Standard InChI Key GTWBCQYSNGRGBK-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1S(=O)(=O)N)Br

Introduction

Chemical Structure and Physicochemical Properties

The IUPAC name of this compound is 5-bromo-3-methylpyridine-2-sulfonamide, and its canonical SMILES representation is CC1=CC(=CN=C1S(=O)(=O)N)Br\text{CC1=CC(=CN=C1S(=O)(=O)N)Br}. The presence of bromine enhances lipophilicity and metabolic stability, while the sulfonamide group facilitates hydrogen bonding with biological targets. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC6H7BrN2O2S\text{C}_6\text{H}_7\text{BrN}_2\text{O}_2\text{S}
Molecular Weight251.1 g/mol
XLogP31.9 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The compound’s crystallinity and solubility profile remain under investigation, though analogs such as 5-bromo-N-alkylthiophene-2-sulfonamides demonstrate moderate solubility in polar aprotic solvents like dimethylformamide (DMF) .

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-bromo-3-methylpyridine-2-sulfonamide typically involves sequential functionalization of the pyridine ring. A representative approach, adapted from methods for analogous sulfonamides, includes:

  • Sulfonation of 3-methylpyridine: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at the 2-position.

  • Amination: Treatment with aqueous ammonia yields 3-methylpyridine-2-sulfonamide.

  • Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) introduces the bromine atom at the 5-position .

A patent detailing the Ullmann coupling of 3-methylpyridine-2-sulfonamide with halogenated pyridines (e.g., 5-bromo-2-methoxypyridine) under microwave irradiation provides insights into scalable production. Optimal conditions include cesium carbonate as a base, cuprous iodide as a catalyst, and DMF as a solvent at 150°C, achieving yields up to 60% .

Reaction Conditions and Yield Optimization

Key parameters influencing yield and purity:

ParameterOptimal ConditionImpact on Yield
CatalystCuI (0.5 equiv)Increases coupling efficiency
BaseCs2_2CO3_3 (2.0 equiv)Neutralizes HBr byproduct
SolventDMFEnhances solubility
Temperature150°C (microwave)Accelerates reaction kinetics

Prolonged reaction times (>24 hours) or excess brominating agents may lead to over-bromination, necessitating careful stoichiometric control .

Comparative Analysis with Structural Analogs

CompoundKey Structural FeaturesBiological Activity
5-Bromo-3-methylpyridine-2-sulfonamideBromine at C5, methyl at C3Potential antibacterial agent
N-(5-bromo-6-methylpyridin-2-yl)-3-fluorobenzamideFluorobenzamide moietyAnticancer (EC50_{50} = 1.2 μM)
5-Bromo-N-alkylthiophene-2-sulfonamideThiophene core, alkyl chainMIC = 0.39 μg/mL against NDM-1 K. pneumoniae

The bromine atom in 5-bromo-3-methylpyridine-2-sulfonamide may confer superior target binding compared to non-halogenated analogs, as seen in comparative molecular docking studies .

Applications in Drug Development

Antibacterial Agents

Given the rise of multidrug-resistant Gram-negative pathogens, this compound’s ability to inhibit metallo-β-lactamases positions it as a candidate for adjuvant therapy. Synergistic studies with carbapenems or β-lactamase inhibitors could enhance its clinical relevance .

Intermediate for Hybrid Molecules

The sulfonamide group serves as a handle for further functionalization. For instance, coupling with fluoroquinolones or aminoglycosides may yield dual-action antibiotics with expanded spectra .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator